7alpha-Hydroxy-3-oxo-4-cholestenoic acid structure and properties
7alpha-Hydroxy-3-oxo-4-cholestenoic acid structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7alpha-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a C27 bile acid intermediate that plays a crucial role in cholesterol homeostasis. It is a key metabolite in the acidic pathway of bile acid synthesis and has emerged as a significant biomarker for various physiological and pathological conditions. This technical guide provides a comprehensive overview of the structure, properties, and biological significance of 7-HOCA, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Structure and Physicochemical Properties
7-HOCA is a cholestanoid characterized by a cholest-4-en-26-oic acid backbone substituted with a hydroxyl group at the 7-alpha position and an oxo group at the 3-position[1][2].
Table 1: Chemical and Physical Properties of 7alpha-Hydroxy-3-oxo-4-cholestenoic Acid
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₂O₄ | [3] |
| Molecular Weight | 430.62 g/mol | [3] |
| IUPAC Name | (5R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-2,3,5,6,7,8,9,10,11,12,13,14,15,16,17-pentadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid | |
| CAS Number | 115538-85-7 | [4] |
| Synonyms | 7-HOCA, 7α-hydroxy-3-oxocholest-4-en-26-oic acid | [4] |
| Physical State | Solid, powder | [5] |
| Storage Temperature | -20°C | [5] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Water Solubility | Practically insoluble |
Biological Significance and Quantitative Data
7-HOCA is a pivotal intermediate in the acidic pathway of bile acid synthesis, primarily formed from the metabolism of 27-hydroxycholesterol (27-OHC) by the enzymes sterol 27-hydroxylase (CYP27A1), oxysterol 7α-hydroxylase (CYP7B1), and 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7)[6][7]. It is further metabolized to chenodeoxycholic acid.
Beyond its role in bile acid synthesis, 7-HOCA has been identified as a biomarker for the integrity of the blood-brain barrier (BBB)[8][9]. Elevated levels in the cerebrospinal fluid (CSF) are associated with BBB dysfunction[8]. Furthermore, altered levels of 7-HOCA and its metabolizing enzymes have been implicated in non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC)[10][11].
Table 2: Reported Concentrations of 7alpha-Hydroxy-3-oxo-4-cholestenoic Acid in Human Biological Fluids
| Biological Fluid | Condition | Concentration (mean ± SD or range) | Reference |
| Plasma | Healthy Controls | 182.1 ± 14.9 nM | [11] |
| Hepatocellular Carcinoma (HCC) | 350.6 ± 37.4 nM | [11] | |
| Cerebrospinal Fluid (CSF) | Healthy Controls (Headache) | 14 ± 7 ng/mL | [9] |
| Alzheimer's Disease | Not significantly different from controls | [8] | |
| Vascular Dementia | Not significantly different from controls | [8] | |
| Blood-Brain Barrier Defects | 7–392 ng/mL (markedly increased) | [9] | |
| Subdural Hematoma | Chronic | 658.09 ± 137.53 ng/mL | [12] |
Signaling and Metabolic Pathways
The primary pathway involving 7-HOCA is the acidic pathway of bile acid synthesis. This pathway is an alternative to the classic (neutral) pathway and is initiated by the hydroxylation of cholesterol at the C27 position.
Caption: The acidic pathway of bile acid synthesis, highlighting the formation of 7-HOCA.
In conditions of blood-brain barrier disruption, 7-HOCA can leak from the brain into the CSF, making it a useful biomarker.
Caption: Logical relationship between BBB integrity and 7-HOCA levels in the CSF.
Experimental Protocols
Quantification of 7-HOCA in Biological Fluids by LC-MS/MS
The quantification of 7-HOCA in plasma and CSF is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a 20 µL plasma or 1 mL CSF sample, add a known amount of a deuterated internal standard (e.g., d4-7-HOCA)[8][13].
-
Add acetonitrile to precipitate proteins[13].
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Optional but can improve sensitivity):
-
The dried extract can be derivatized to enhance ionization efficiency and chromatographic separation. However, methods without derivatization have also been successfully developed[14].
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture).
-
Inject an aliquot into a reverse-phase C18 or similar HPLC column[1].
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 7-HOCA and its internal standard[1].
4. Quantification:
-
Construct a calibration curve using known concentrations of 7-HOCA standard.
-
Calculate the concentration of 7-HOCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: General workflow for the quantification of 7-HOCA by LC-MS/MS.
Synthesis of Deuterated 7-HOCA (d4-7-HOCA) Internal Standard
A deuterated internal standard is crucial for accurate quantification by mass spectrometry.
1. Oxidation of d7-7α-Hydroxycholesterol:
-
Start with a commercially available deuterated precursor, such as d7-7α-hydroxycholesterol[6].
-
Oxidize the precursor using cholesterol oxidase to yield d7-7α-hydroxy-4-cholesten-3-one[6].
-
Extract the product using a suitable solvent system (e.g., chloroform/methanol)[6].
2. Further Oxidation to d4-7-HOCA:
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The d7-7α-hydroxy-4-cholesten-3-one is then further oxidized to form d4-7-HOCA. This step involves enzymatic reactions that lead to the formation of the carboxylic acid side chain with the loss of some deuterium atoms[9].
Conclusion
7alpha-Hydroxy-3-oxo-4-cholestenoic acid is a metabolite of significant interest in the fields of biochemistry, neuroscience, and drug development. Its central role in the acidic pathway of bile acid synthesis and its utility as a biomarker for blood-brain barrier integrity underscore its importance. The methodologies outlined in this guide for its quantification and the understanding of its metabolic pathways provide a solid foundation for researchers and scientists to further explore the physiological and pathological roles of this intriguing molecule. Further research into its potential interactions with nuclear receptors and its role in gene regulation may unveil new therapeutic targets for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cholest-4-en-26-oic acid, 7-hydroxy-3-oxo-, (7alpha)- | 115538-85-7 [chemicalbook.com]
- 5. 7a-Hydroxy-3-oxo-4-cholestenoic acid powder Avanti Lipids [sigmaaldrich.com]
- 6. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol is converted to 7 alpha-hydroxy-3-oxo-4-cholestenoic acid in liver mitochondria. Evidence for a mitochondrial sterol 7 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Formation of 7 alpha- and 7 beta-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholesten-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
